

Spectroscopic Profile of 1-phenyl-1H-pyrazole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B073485

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-phenyl-1H-pyrazole-5-carboxylic acid**, a molecule of interest in chemical research and drug development. Due to the limited availability of directly published, comprehensive spectral datasets for this specific compound, this guide combines available information for structurally related compounds and established spectroscopic principles to offer a detailed characterization.

Molecular Structure and Properties

- Chemical Name: **1-phenyl-1H-pyrazole-5-carboxylic acid**
- CAS Number: 1133-77-3[\[1\]](#)
- Molecular Formula: C₁₀H₈N₂O₂[\[1\]](#)
- Molecular Weight: 188.18 g/mol [\[1\]](#)

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for **1-phenyl-1H-pyrazole-5-carboxylic acid** based on analysis of related compounds and general principles of spectroscopy.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.8 - 8.0	d	1H	H4 (pyrazole ring)
~7.5 - 7.7	m	3H	H3 (pyrazole ring) & Phenyl H(ortho)
~7.3 - 7.5	m	3H	Phenyl H (meta, para)
>10.0	br s	1H	-COOH

Note: Predicted values are based on the analysis of similar pyrazole-containing compounds. The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ , ppm)	Assignment
~165	-COOH
~140	C5 (pyrazole ring)
~138	Phenyl C (ipso)
~130	C3 (pyrazole ring)
~129	Phenyl C (para)
~128	Phenyl C (ortho)
~125	Phenyl C (meta)
~110	C4 (pyrazole ring)

Note: Predicted values are based on the analysis of similar pyrazole-containing compounds.

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Broad	O-H stretch (carboxylic acid)
~1710	Strong	C=O stretch (carboxylic acid)
~1600, ~1500	Medium	C=C stretch (aromatic rings)
~1300	Medium	C-O stretch
~1200	Medium	O-H bend
~760, ~690	Strong	C-H bend (monosubstituted benzene)

Note: The broadness of the O-H stretch is characteristic of the hydrogen-bonded dimeric form of carboxylic acids.

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
188	High	[M] ⁺ (Molecular ion)
171	Moderate	[M - OH] ⁺
143	Moderate	[M - COOH] ⁺
115	Moderate	[M - COOH - N ₂] ⁺ or [C ₇ H ₅ O] ⁺
77	High	[C ₆ H ₅] ⁺ (Phenyl cation)

Note: Fragmentation patterns can vary based on the ionization method used.

Experimental Protocols

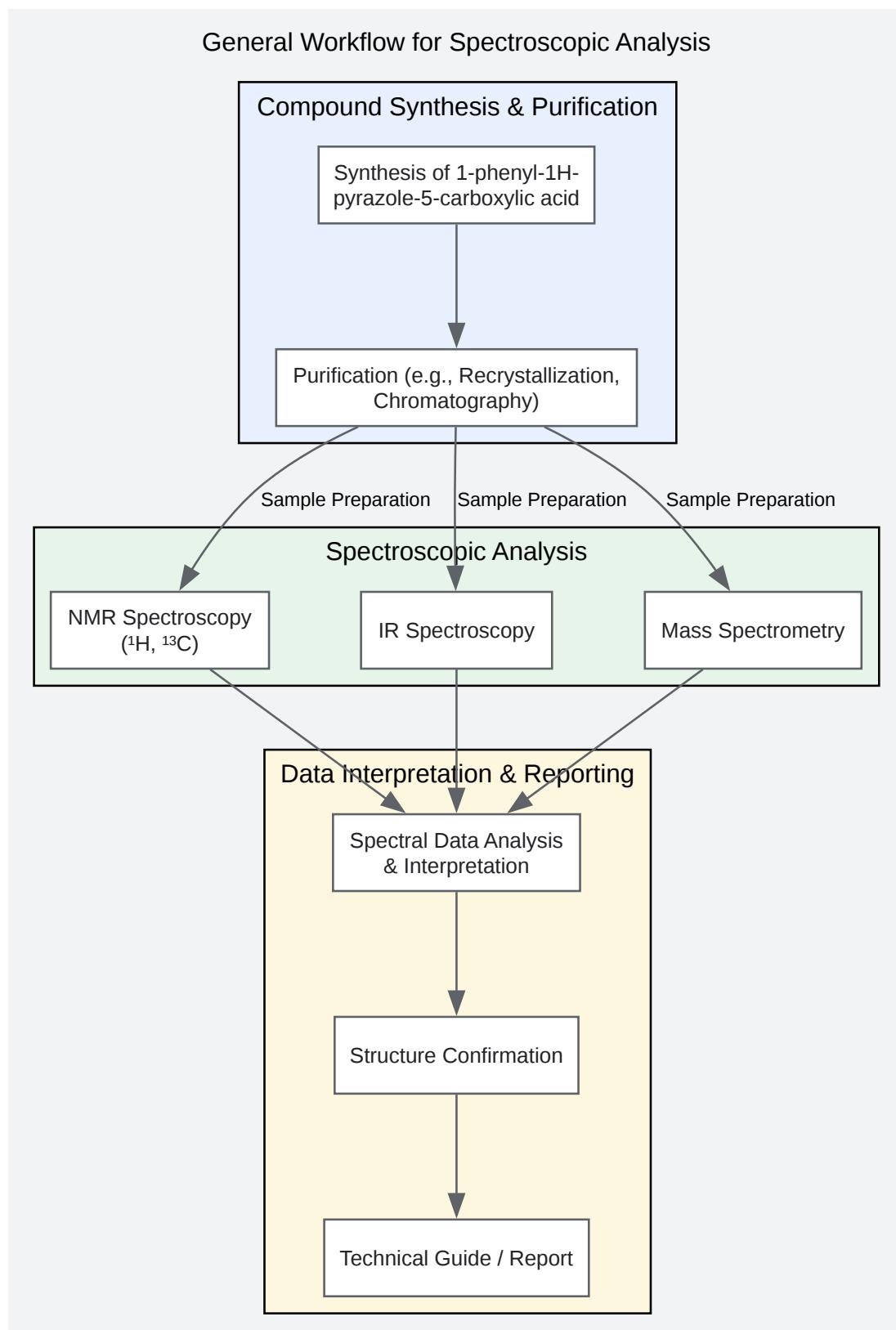
Detailed experimental protocols for acquiring the spectroscopic data are outlined below. These represent standard procedures that would be applicable for the characterization of **1-phenyl-1H-pyrazole-5-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-phenyl-1H-pyrazole-5-carboxylic acid** in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as the acidic proton of the carboxylic acid may exchange with residual water, leading to peak broadening or disappearance. DMSO-d₆ is often preferred for observing exchangeable protons.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
 - The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-15 ppm).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
 - The spectral width should encompass the expected range for aromatic and carboxylic acid carbons (e.g., 0-200 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a transparent pellet using a hydraulic press.


- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or clean ATR crystal).
 - Place the sample in the spectrometer and record the sample spectrum.
 - The spectrum is typically collected over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for generating fragment ions and providing structural information. Electrospray Ionization (ESI) is a softer technique that is useful for determining the molecular weight.
- Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-phenyl-1H-pyrazole-5-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key stages from compound synthesis to final spectroscopic data reporting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-phenyl-1H-pyrazole-5-carboxylic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b073485#spectroscopic-data-for-1-phenyl-1h-pyrazole-5-carboxylic-acid-nmr-ir-mass>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

